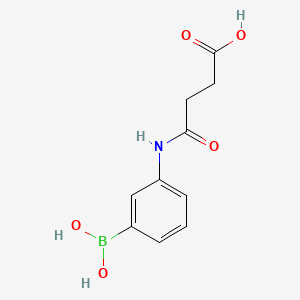

3-(3-Carboxypropionylamino)phenylboronic acid

描述

3-(3-Carboxypropionylamino)phenylboronic acid (CAS: 31754-00-4) is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a carboxypropionylamino group (-NH-C(O)-(CH₂)₂-COOH) and a boronic acid (-B(OH)₂) group. This structure combines the diol-binding capability of boronic acids with the hydrophilic and hydrogen-bonding properties of the carboxylic acid and amide functionalities. It is commercially available with high purity (98%) and is utilized in biomedical sensing, drug delivery, and organic synthesis .

属性

IUPAC Name |

4-(3-boronoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6,16-17H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHXAKJLLKGJGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CCC(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185631 | |

| Record name | Succinanilic acid, 3'-(dihydroxyboryl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31754-00-4 | |

| Record name | Succinanilic acid, 3'-(dihydroxyboryl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031754004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinanilic acid, 3'-(dihydroxyboryl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31754-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Precursors

- 3-Aminophenylboronic acid is commonly used as the starting material due to its free amino group positioned meta to the boronic acid.

- 3-Carboxypropionic acid derivatives (e.g., succinic anhydride or activated esters) serve as acylating agents to introduce the carboxypropionyl group.

Acylation Reaction

- The amino group on 3-aminophenylboronic acid is reacted with succinic anhydride or an equivalent activated carboxylic acid derivative.

- The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) at room temperature or mild heating (25–50°C).

- A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to neutralize the acid formed and promote the reaction.

- The reaction time ranges from several hours to overnight to ensure complete conversion.

Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., water, ethanol, or mixtures) or by chromatographic techniques such as reverse-phase HPLC.

- The purified compound typically appears as a white to pale yellow crystalline powder.

Experimental Data and Characterization

| Parameter | Typical Data |

|---|---|

| Purity (HPLC) | >97% |

| Molecular Formula | C10H12BNO5 |

| Molecular Weight | Approx. 227.02 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Storage Condition | Room temperature, dry environment |

The high purity (>97%) is confirmed by HPLC analysis, ensuring suitability for research and further synthetic applications.

Related Synthetic Examples and Analogues

While direct literature on this compound is limited, analogous compounds such as 3-carboxy-5-nitrophenylboronic acid and phenylboronic acid derivatives with functionalized side chains have been synthesized using similar acylation strategies.

Additionally, peptide conjugation methods involving phenylboronic acid derivatives have been reported, where boronic acid moieties are introduced via amide bond formation using carbodiimide coupling agents (e.g., DIC, HOBt) in DMF, providing a useful precedent for the acylation step in the preparation of this compound.

Summary Table of Preparation Steps

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Starting material preparation | 3-Aminophenylboronic acid as precursor |

| 2 | Acylation with carboxylic acid derivative | Use succinic anhydride or activated ester; solvent DMF or CH2Cl2; base TEA or DIPEA; RT to 50°C; 4–12 hours |

| 3 | Purification | Recrystallization or reverse-phase HPLC |

| 4 | Characterization | HPLC purity >97%, molecular weight confirmation, appearance check |

Notes on Practical Considerations

- Boronic acid stability: The boronic acid group is sensitive to strong acids and bases; thus, reaction conditions must be carefully controlled to avoid degradation.

- Solubility: The carboxypropionylamino group enhances solubility in aqueous media, which is beneficial for biological applications.

- Scale-up: The described acylation methods are amenable to scale-up with appropriate control of reaction parameters.

化学反应分析

Types of Reactions

3-(3-Carboxypropionylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids .

科学研究应用

Medicinal Chemistry Applications

Antihypertensive Properties

One of the notable applications of 3-(3-Carboxypropionylamino)phenylboronic acid is in the development of antihypertensive medications. Research has indicated that compounds derived from this structure exhibit dual activity as angiotensin II type 1 (AT1) receptor antagonists and neutral endopeptidase (NEP) inhibitors, which are crucial for managing hypertension and heart failure. For instance, a study highlighted the effectiveness of a compound combining valsartan (an AT1 antagonist) with a NEP inhibitor, demonstrating improved therapeutic outcomes compared to traditional treatments alone .

Biosensing Applications

Carbohydrate Sensing

The compound has been utilized as a monomer in synthesizing copolymers for biosensor applications. Specifically, poly(methacrylic acid)-co-3-(acrylamido)phenylboronic acid (PMAA-co-AAPBA) has been developed to enhance the water solubility and binding affinity for carbohydrate sensing in aqueous environments. This is particularly beneficial in detecting glucose levels for diabetes management .

Polymer Science Applications

Self-Healing Hydrogels

this compound serves as both a monomer and cross-linker in the synthesis of self-healing composite hydrogels. These hydrogels mimic natural tissue properties and provide an ideal environment for cell growth, making them suitable for tissue engineering and drug delivery systems. The ability to polymerize with acrylamide enhances the mechanical strength and self-healing capabilities of these materials .

Data Table: Summary of Applications

Case Study 1: Antihypertensive Combination Therapy

A study published in a patent application demonstrated that the combination of valsartan with this compound significantly improved therapeutic effects in hypertensive patients compared to monotherapy. The combination therapy not only reduced blood pressure more effectively but also minimized adverse side effects associated with traditional treatments .

Case Study 2: Glucose-Sensitive Nanoparticles

Research involving glucose-sensitive nanoparticles fabricated from poly(3-acrylamidophenyl boronic acid-b-diethylene glycol dimethacrylate) showed promising results in insulin delivery systems. The specific interactions between the phenylboronic acid moiety and glucose facilitated controlled insulin release, enhancing diabetes management strategies .

作用机制

The mechanism of action of 3-(3-Carboxypropionylamino)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a molecular probe. The compound’s ability to participate in cross-coupling reactions also underlies its utility in organic synthesis .

相似化合物的比较

The following analysis compares 3-(3-Carboxypropionylamino)phenylboronic acid with structurally related phenylboronic acid derivatives, focusing on substituent effects, binding properties, solubility, and applications.

Structural and Functional Group Comparisons

Key Observations :

- The carboxypropionyl group in the target compound introduces enhanced hydrophilicity compared to simpler amide or alkyl substituents.

Binding Affinity with Sialic Acids (Neu5Ac)

Studies on phenylboronic acid derivatives highlight their interaction with sialic acids, critical for biosensing:

- 3-(Propionamido)phenylboronic acid exhibits a binding constant of 37.6 ± 3.1 M⁻¹ with free Neu5Ac at pH 7.4, attributed to hydrogen bonding between the amide group and Neu5Ac's glycerol side chain .

- Phenylboronic acid (unsubstituted) binds Neu5Ac with a lower constant (11.6 ± 1.9 M⁻¹ ), suggesting substituents like amides enhance affinity .

- This compound: While direct data is unavailable, its extended carboxylic acid chain may improve binding through additional hydrogen bonds or sterically hinder interactions depending on the target site.

Mechanistic Debate :

- Otsuka et al. propose boronic acid binds Neu5Ac’s glycerol side chain .

- Djanashvili et al. argue for interaction with the α-hydroxycarboxylate group at physiological pH .

- The carboxypropionyl group’s flexibility may allow dual binding modes, depending on pH and steric factors.

Solubility and Stability

Key Insight : The carboxylic acid group in the target compound enhances compatibility with aqueous systems, making it suitable for biological applications.

生物活性

3-(3-Carboxypropionylamino)phenylboronic acid (CPABA) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in drug delivery systems and therapeutic applications. This compound's unique structure allows for interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₃H₁₅BNO₄

- CAS Number : 31754-00-4

- IUPAC Name : this compound

CPABA exhibits biological activity primarily through its ability to form reversible covalent bonds with diols, a property that is exploited in glucose-sensitive drug delivery systems. The boronic acid group can interact with the hydroxyl groups of carbohydrates, leading to conformational changes in polymer matrices that can trigger drug release under physiological conditions .

1. Anticancer Activity

Research has indicated that CPABA derivatives can inhibit cancer cell proliferation. For instance, studies on phenylboronic acids have shown their potential as inhibitors of tubulin polymerization, which is crucial for cancer cell division. Specific derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including breast cancer cells .

2. Glucose-Sensitive Drug Delivery

CPABA has been incorporated into hydrogels designed for glucose-sensitive drug delivery. These hydrogels can release therapeutic agents in response to glucose levels, making them suitable for diabetes management. The interaction between the boronic acid and glucose allows for controlled release mechanisms, enhancing the efficacy of insulin delivery systems .

3. Biomolecular Interactions

The compound exhibits significant interactions with biomolecules such as proteins and nucleic acids. It can modulate the activity of enzymes through reversible binding, influencing metabolic pathways. This property is particularly relevant in designing targeted therapies that require precise control over drug action.

Case Studies

Research Findings

Recent studies have highlighted the versatility of CPABA in biomedical applications:

- Drug Delivery Systems : CPABA-modified hydrogels have been shown to respond effectively to glucose levels, providing a platform for smart drug delivery systems that can adjust based on physiological conditions .

- Cancer Therapeutics : The compound's ability to disrupt cellular processes involved in cancer proliferation positions it as a candidate for further development in oncology .

- Metabolic Regulation : Its role in modulating enzyme activity opens avenues for therapeutic interventions in metabolic disorders .

常见问题

Q. What are the key synthetic methodologies for preparing 3-(3-Carboxypropionylamino)phenylboronic acid and related derivatives?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : Boronic acids like 3-carboxyphenyl derivatives are typically synthesized via Suzuki-Miyaura reactions. For example, coupling aryl halides with boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in polar solvents (e.g., THF or DMF) at 60–80°C for 12–24 hours .

- Functionalization : Post-synthetic modification can introduce the carboxypropionylamino group. Carbodiimide-mediated coupling (e.g., EDC/NHS) is used to attach carboxylic acid moieties to amine-functionalized phenylboronic acids .

- Purification : Chromatography (HPLC or flash) with C18 columns and aqueous/organic mobile phases ensures purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substituent positions (e.g., boronic acid peaks at δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ ion for C₁₀H₁₁BN₂O₅: ~274.08 Da) .

- FT-IR : B-O stretching (1340–1390 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) confirm functional groups .

Q. What are the primary applications of this compound in biochemical research?

Methodological Answer:

- Protein Binding Studies : The boronic acid moiety binds diols (e.g., glycoproteins) via reversible ester formation. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd values typically 10⁻⁴–10⁻⁶ M) .

- Enzyme Inhibition : Test inhibitory effects on serine proteases (e.g., subtilisin) at varying pH (5.5–8.5) to exploit boronic acid’s pH-dependent reactivity .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target binding?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to predict geometry, frontier orbitals, and electrostatic potential surfaces. Compare with experimental XRD data .

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., β-lactamases). Focus on boronic acid’s tetrahedral transition state mimicry .

Q. What strategies address low solubility and stability of this compound in aqueous buffers?

Methodological Answer:

- Solvent Optimization : Use co-solvents (e.g., 10–20% DMSO) or buffered solutions (pH 7.4 PBS) to enhance solubility. Monitor degradation via HPLC over 24–72 hours .

- Protection/Deprotection : Temporarily protect the boronic acid as a pinacol ester (stable in water) and cleave with mild acid (e.g., 0.1 M HCl) post-reaction .

Q. How can researchers resolve contradictory data in boronic acid-protein binding studies?

Methodological Answer:

Q. What advanced techniques quantify boronic acid reactivity in complex biological systems?

Methodological Answer:

- Fluorescent Probes : Use alizarin red S (ARS) displacement assays to measure boronic acid-diol binding constants in real-time .

- ¹¹B NMR : Track boron speciation (trigonal vs. tetrahedral) in situ under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。